Benzo(a)pyrene-9,10-diol Benzo(a)pyrene-9,10-diol A metabolite of Benzopyrene. Benzopyrene is a carcinogenic component of tobacco smoke implicated in lung cancer.
Brand Name: Vulcanchem
CAS No.: 57303-98-7
VCID: VC21330136
InChI: InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

Benzo(a)pyrene-9,10-diol

CAS No.: 57303-98-7

Cat. No.: VC21330136

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene-9,10-diol - 57303-98-7

CAS No. 57303-98-7
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name benzo[a]pyrene-9,10-diol
Standard InChI InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
Standard InChI Key UMJIZEKULDXYAK-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2

Physical and Chemical Properties

Molecular Properties

Benzo(a)pyrene-9,10-diol has a molecular formula of C₂₀H₁₂O₂ and a molecular weight of 284.3 g/mol . The compound is classified as an ortho- and peri-fused polycyclic arene, which describes its specific arrangement of fused aromatic rings . The presence of two hydroxyl groups significantly modifies the electron distribution and introduces hydrogen bonding capabilities to the molecule.

Table 1: Physical and Chemical Properties of Benzo(a)pyrene-9,10-diol

PropertyValueReference
Molecular FormulaC₂₀H₁₂O₂
Molecular Weight284.3 g/mol
CAS Registry Number57303-98-7
Chemical ClassificationOrtho- and peri-fused polycyclic arene
IUPAC Namebenzo[a]pyrene-9,10-diol
InChIInChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
InChIKeyUMJIZEKULDXYAK-UHFFFAOYSA-N

Chemical Reactivity

The presence of hydroxyl groups at positions 9 and 10 creates sites for further metabolic transformations and chemical reactions. These hydroxyl groups can participate in oxidation reactions, conjugation processes, and other biochemical interactions within biological systems. The compound can undergo additional enzymatic oxidation, as demonstrated in studies with the filamentous fungus Cunninghamella elegans, which transformed trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene to more complex metabolites including tetrahydroxy derivatives .

Occurrence and Environmental Significance

Environmental Sources

Benzo(a)pyrene-9,10-diol primarily exists as a metabolite of benzo(a)pyrene rather than as a primary environmental contaminant. The parent compound, benzo(a)pyrene, is ubiquitous in the environment and is produced during incomplete combustion of organic materials. Significant sources of environmental benzo(a)pyrene include tobacco smoke, ambient air pollutants, leaked or spilled crude oil, incineration emissions and ashes, pulp mill effluents, and other industrial outputs .

Exposure Pathways

Human exposure to Benzo(a)pyrene-9,10-diol occurs primarily through the metabolism of benzo(a)pyrene following exposure to the parent compound. The general population can be exposed to benzo(a)pyrene through multiple routes including:

  • Inhalation of tobacco smoke and contaminated air

  • Ingestion of contaminated food and water

  • Dermal contact with contaminated soil or products

Once benzo(a)pyrene enters the human body, it undergoes metabolic transformations that can lead to the formation of various metabolites, including the 9,10-diol. The absorption of benzo(a)pyrene has been confirmed following oral, inhalation, and dermal exposure routes .

Metabolism and Biochemical Transformations

Further Transformations

Experimental evidence demonstrates that Benzo(a)pyrene-9,10-diol can undergo further metabolic transformations. Research with Cunninghamella elegans showed that this fungus oxidized (+/-) trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene to a complex mixture of metabolites. Two of these metabolites were identified as tetrahydroxy derivatives:

  • (+/-)7 beta, 8 alpha, 9 alpha, 10 beta-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene

  • (+/-)-7 beta, 8 alpha, 9 beta, 10 alpha-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene

Additionally, a third product with spectral characteristics consistent with a diol-epoxide structure was identified. Hydrolysis of this compound yielded primarily (+/-)-7 beta, 8 alpha, 9 beta, 10 alpha-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene . These findings suggest that Benzo(a)pyrene-9,10-diol can be further metabolized to diol-epoxides and more complex hydroxylated derivatives.

Table 2: Key Metabolites Derived from Benzo(a)pyrene-9,10-diol Identified in Fungal Oxidation

MetaboliteStructure TypeIdentification MethodReference
(+/-)7β,8α,9α,10β-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyreneTetrahydroxy derivativeHPLC, spectral analysis
(+/-)-7β,8α,9β,10α-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyreneTetrahydroxy derivativeHPLC, spectral analysis
Benzo[a]pyrene 9,10-diol 7,8-epoxideDiol-epoxideHPLC, absorption and mass spectra

Analytical Identification and Characterization

Chemical Identifiers

Benzo(a)pyrene-9,10-diol is cataloged in various chemical databases and reference systems. The compound has multiple identifiers that facilitate its tracking and identification in scientific literature and databases.

Table 3: Chemical Identifiers for Benzo(a)pyrene-9,10-diol

Identifier TypeValueReference
CAS Registry Number57303-98-7
PubChem CID107679
UNIIFV6Q5APY2A
ChEBI IDCHEBI:81629
DSSTox Substance IDDTXSID90205926
KEGG IDC18278
WikidataQ27155517

Analytical Methods

High-pressure liquid chromatography (HPLC) has been successfully employed for the separation and identification of Benzo(a)pyrene-9,10-diol and its metabolites . This analytical technique allows for the detection and characterization of the compound in complex mixtures. The research with Cunninghamella elegans utilized HPLC in conjunction with absorption and mass spectral analysis to identify and characterize the various metabolites formed from Benzo(a)pyrene-9,10-diol .

Research Applications and Future Directions

Future Research Directions

Several important areas for future investigation of Benzo(a)pyrene-9,10-diol include:

  • Determining its specific contribution to the genotoxicity and carcinogenicity of benzo(a)pyrene

  • Elucidating the complete metabolic pathway from benzo(a)pyrene to the 9,10-diol and its subsequent metabolites

  • Investigating its potential for DNA adduct formation and comparison with other dihydrodiol derivatives

  • Exploring its environmental fate and degradation pathways

  • Developing more sensitive and specific analytical methods for its detection in environmental and biological samples

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